molecular formula C10H21NO B6617399 [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol CAS No. 1522645-03-9

[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol

Cat. No.: B6617399
CAS No.: 1522645-03-9
M. Wt: 171.28 g/mol
InChI Key: PFYFYMHNVPMAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(Aminomethyl)-4,4-dimethylcyclohexyl]methanol ( 1522645-03-9) is an organic compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This molecule features a 4,4-dimethylcyclohexyl scaffold substituted with both aminomethyl and hydroxymethyl functional groups, making it a versatile and valuable building block in synthetic organic chemistry . The presence of these two distinct reactive sites (primary amine and primary alcohol) allows for diverse chemical modifications, enabling researchers to incorporate this rigid, sterically hindered cyclohexane structure into more complex molecules . Compounds with similar alicyclic structures have been investigated for various applications, including their use as intermediates in medicinal chemistry, in the development of fragrances, and as frothing agents in industrial processes such as coal cleaning . As a bifunctional intermediate, its potential research value lies in its use for constructing combinatorial libraries, studying molecular recognition, and developing new materials or ligands. This product is intended for research purposes only and is strictly not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9(2)3-5-10(7-11,8-12)6-4-9/h12H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYFYMHNVPMAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(CN)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Aminomethyl 4,4 Dimethylcyclohexyl Methanol

Retrosynthetic Analysis of the [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol Framework

A logical retrosynthetic analysis of this compound suggests disconnecting the C-N and C-C bonds at the C1 position. This approach leads back to a key precursor, 4,4-dimethylcyclohexanone (B1295358). This starting material is commercially available and serves as a versatile platform for introducing the desired functional groups.

One potential retrosynthetic pathway involves the disconnection of both the aminomethyl and hydroxymethyl groups, pointing towards a 1,1-disubstituted carbonyl intermediate. This could be achieved through transformations of a carboxylic acid or nitrile derivative of 4,4-dimethylcyclohexane. For instance, a Strecker or Bucherer-Bergs reaction on 4,4-dimethylcyclohexanone could introduce the aminonitrile or hydantoin (B18101) precursors, respectively. Subsequent hydrolysis and reduction steps would then yield the target molecule.

Another strategy focuses on the sequential introduction of the two functional groups onto the 4,4-dimethylcyclohexanone framework. This could involve the formation of a cyanohydrin, followed by reduction of the nitrile to the amine and the ketone to the alcohol. However, controlling the chemoselectivity of these reductions would be a critical challenge.

Precursor Synthesis and Stereochemical Considerations

The successful synthesis of the target compound hinges on the efficient preparation of key precursors and careful management of stereochemistry. The cyclohexane (B81311) ring's conformational flexibility and the presence of substituents dictate the spatial arrangement of the functional groups.

Synthesis of 4,4-Dimethylcyclohexanone Derivatives

4,4-Dimethylcyclohexanone is a pivotal starting material for the synthesis of this compound. It can be synthesized through various methods, including the oxidation of 4,4-dimethylcyclohexanol (B1295255) using oxidizing agents like chromic acid or potassium permanganate. Another route involves the Robinson annulation of methyl vinyl ketone with isobutyraldehyde, followed by selective reduction of the resulting enone. The synthesis of 4,4-dimethyl-2-cyclohexen-1-one, a related derivative, has also been well-documented.

Introduction of the Aminomethyl Moiety

The aminomethyl group can be introduced through several established synthetic transformations. One common method is the reductive amination of a corresponding aldehyde. Alternatively, the reduction of a nitrile group is a highly effective strategy. For instance, the cyanation of 4,4-dimethylcyclohexanone can yield the corresponding cyanohydrin, which upon reduction, would furnish a β-amino alcohol. Reductive amination of cyclohexanones is a well-established method for synthesizing various amines.

Formation of the Hydroxymethyl Moiety

The hydroxymethyl group is a primary alcohol functionality. It can be readily formed by the reduction of a carboxylic acid, ester, or aldehyde. For example, the reduction of a 1-carboxy-4,4-dimethylcyclohexane derivative with a suitable reducing agent like lithium aluminum hydride would yield the desired hydroxymethyl group. The synthesis of related structures like bis(hydroxymethyl)cyclohexane has been explored in patent literature.

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule in a more convergent and efficient manner, minimizing the number of synthetic steps.

Reductive Amination Strategies

Reductive amination of a suitable precursor is a powerful tool for the direct synthesis of amines. A potential strategy for synthesizing this compound could involve the reductive amination of a suitably functionalized 4,4-dimethylcyclohexanone derivative. For instance, a precursor containing a masked aldehyde or ketone at the C1 position, along with the existing ketone, could undergo a one-pot reductive amination and reduction to yield the final product. The choice of reducing agent is critical in such a strategy to ensure the desired chemoselectivity.

While a direct one-step synthesis from 4,4-dimethylcyclohexanone is challenging, a multi-step sequence starting from this ketone is the most practical approach. This would likely involve the introduction of a cyano group and a protected hydroxyl group, followed by sequential or simultaneous reduction and deprotection steps.

Data Tables

Table 1: Key Synthetic Intermediates

Compound Name Molecular Formula Role in Synthesis
4,4-Dimethylcyclohexanone C₈H₁₄O Starting Material
4,4-Dimethylcyclohexanol C₈H₁₆O Precursor to Ketone

Table 2: Common Reagents in Synthesis

Reagent Function
Chromic Acid / Potassium Permanganate Oxidizing Agent
Lithium Aluminum Hydride Reducing Agent
Sodium Borohydride (B1222165) Reducing Agent
Sodium Cyanoborohydride Reducing Agent for Reductive Amination

Grignard or Organolithium Additions Followed by Functionalization

Grignard and organolithium reagents are potent nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com A plausible synthetic route to this compound using these reagents could start from a precursor such as 4,4-dimethylcyclohexane-1-carbonitrile (B2790420).

The synthesis could proceed via the addition of a hydroxymethyl anion equivalent, such as the Grignard reagent derived from a protected halomethanol, to the nitrile group of 4,4-dimethylcyclohexane-1-carbonitrile. This would be followed by hydrolysis to yield a ketone. Subsequent reductive amination of the ketone would introduce the aminomethyl group. Alternatively, an organolithium reagent could be used in a similar fashion.

A hypothetical reaction scheme is as follows:

Grignard Addition: 4,4-dimethylcyclohexane-1-carbonitrile reacts with a Grignard reagent like (isopropoxydimethylsilyl)methylmagnesium chloride, a hydroxymethyl anion synthon. orgsyn.org

Hydrolysis: The resulting imine is hydrolyzed under acidic conditions to yield 1-acetyl-4,4-dimethylcyclohexane.

Functionalization: The ketone can then be converted to the target amino alcohol through a series of steps, such as conversion to an amino acid derivative followed by reduction.

Another approach involves the use of a protected cyanohydrin derived from 4,4-dimethylcyclohexanone. Treatment with an organolithium reagent could be followed by reduction of the nitrile and deprotection to yield the final product. The choice of reagents and reaction conditions is crucial to avoid side reactions and maximize yield.

Multi-Step Conversions from Readily Available Starting Materials

Multi-step syntheses are fundamental in organic chemistry for constructing complex molecules from simpler, readily available precursors. mit.edu A logical starting material for the synthesis of this compound is 4,4-dimethylcyclohexanone. A potential multi-step pathway is outlined below:

Cyanohydrin Formation: Reaction of 4,4-dimethylcyclohexanone with a cyanide source, such as trimethylsilyl (B98337) cyanide, would yield the corresponding cyanohydrin.

Introduction of the Second Carbon: The hydroxyl group of the cyanohydrin could be converted to a good leaving group and displaced by a second cyanide group to form 4,4-dimethylcyclohexane-1,1-dicarbonitrile.

Selective Reduction: The two nitrile groups would then need to be selectively reduced. For instance, one nitrile group could be selectively hydrolyzed to a carboxylic acid, which is then esterified.

Simultaneous Reduction: The final step would involve the simultaneous reduction of the remaining nitrile group to an amine and the ester group to an alcohol, using a powerful reducing agent like lithium aluminum hydride.

An alternative multi-step route could involve the Strecker amino acid synthesis starting from 4,4-dimethylcyclohexanone. This would generate a 1-amino-4,4-dimethylcyclohexanecarbonitrile intermediate, which could then be further elaborated to the target molecule.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical aspect of chemical synthesis to ensure high yields, purity, and cost-effectiveness. For the synthesis of this compound, each step of a proposed synthetic route would require careful optimization of parameters such as temperature, reaction time, solvent, and catalyst.

Consider the reduction of a hypothetical intermediate, methyl 1-(cyanomethyl)-4,4-dimethylcyclohexanecarboxylate. The goal is the simultaneous reduction of both the nitrile and the ester functionalities.

Key Parameters for Optimization:

Reducing Agent: The choice and stoichiometry of the reducing agent are paramount. Strong hydrides like lithium aluminum hydride (LiAlH₄) are capable of reducing both nitriles and esters. The amount of reagent used will influence the completeness of the reaction.

Solvent: The solvent must be inert to the reducing agent and capable of dissolving the substrate. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used for LiAlH₄ reductions.

Temperature: These reductions are often highly exothermic and require careful temperature control. The reaction is typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently refluxed to ensure completion.

Reaction Time: The duration of the reaction needs to be monitored to ensure the reaction goes to completion without significant side product formation.

Interactive Data Table: Hypothetical Optimization of the Reduction Step

ExperimentReducing Agent (Equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)
1LiAlH₄ (2.0)Diethyl Ether0 to RT475
2LiAlH₄ (2.5)Diethyl Ether0 to RT485
3LiAlH₄ (2.5)THF0 to RT490
4LiAlH₄ (2.5)THF0 to Reflux292
5LiAlH₄ (3.0)THF0 to Reflux291

This data is hypothetical and for illustrative purposes only.

Based on these hypothetical results, the optimal conditions would be using 2.5 equivalents of LiAlH₄ in THF, with an initial cooling phase followed by a short period of reflux.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly routes.

Potential Green Chemistry Strategies:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives is a key aspect of green chemistry. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be a greener substitute for THF in Grignard reactions. mdpi.com Water or ethanol (B145695) could also be considered for certain steps, such as in some catalytic reductions. rsc.org

Catalytic Reactions: The use of catalytic methods, as opposed to stoichiometric reagents, reduces waste. For example, catalytic hydrogenation for the reduction of nitriles using catalysts like Raney nickel or palladium on carbon is a greener alternative to using metal hydrides. scielo.org.mx Reductive amination can also be performed using recyclable catalysts. unive.it

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Multi-component reactions, where three or more reactants combine in a single step, often exhibit high atom economy.

Biocatalysis: The use of enzymes as catalysts can offer high selectivity under mild reaction conditions (room temperature and pressure, neutral pH) in aqueous media. rsc.org An engineered enzymatic cascade could potentially be developed to convert a suitable diol precursor into the target amino alcohol. rsc.org For instance, a diol could be selectively oxidized to a hydroxy aldehyde, which then undergoes enzymatic amination.

Interactive Data Table: Comparison of a Conventional vs. a Greener Synthetic Step (Hypothetical)

ParameterConventional Method (LiAlH₄ Reduction)Green Alternative (Catalytic Hydrogenation)
Reagent Lithium aluminum hydride (stoichiometric)H₂ (gas), Raney Nickel (catalytic)
Solvent Tetrahydrofuran (THF)Ethanol
Temperature 0 °C to refluxRoom Temperature
Pressure AtmosphericElevated (H₂ pressure)
Byproducts Aluminum salts (solid waste)Minimal
Safety Concerns Pyrophoric reagent, quenching hazardsFlammable gas, catalyst handling

This comparison is hypothetical and for illustrative purposes.

By implementing such green chemistry approaches, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformations of 1 Aminomethyl 4,4 Dimethylcyclohexyl Methanol

Reactions Involving the Primary Amine Functionality

The primary amine in [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. However, its reactivity is modulated by the sterically demanding 4,4-dimethylcyclohexyl scaffold.

As a primary amine, the nitrogen atom readily participates in nucleophilic substitution reactions with various electrophiles. A common example is the reaction with alkyl halides (R-X), where the amine displaces the halide to form a secondary amine. This reaction proceeds via an SN2 mechanism. Given the steric hindrance around the aminomethyl group, the rate of this reaction can be expected to be slower compared to less hindered primary amines. The reaction may require higher temperatures or longer reaction times to achieve good yields. Further alkylation can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology offers an efficient way to achieve N-alkylation of amines with alcohols. organic-chemistry.org This process, often catalyzed by transition metals like iridium or manganese, involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amine. organic-chemistry.orgd-nb.info The subsequent reduction of the imine, using the hydrogen previously removed from the alcohol, yields the N-alkylated amine. organic-chemistry.orgd-nb.info This method is advantageous as it uses readily available alcohols as alkylating agents and generates water as the only byproduct. organic-chemistry.org

Table 1: Examples of Nucleophilic Substitution Reactions with Amines

Reactant 1 Reactant 2 Catalyst/Conditions Product Type Ref.
Primary Amine Alkyl Halide Base (e.g., K₂CO₃), Solvent (e.g., ACN) Secondary Amine researchgate.net
Primary Amine Alcohol Cp*Ir complex Secondary Amine organic-chemistry.org
Primary Amine Diol Cp*Ir complex Cyclic Amine organic-chemistry.org

Amidation: The primary amine of this compound can react with carboxylic acids and their derivatives (such as acyl chlorides and anhydrides) to form amides. The direct condensation with a carboxylic acid typically requires a coupling agent (e.g., DCC, EDC) to activate the carboxylic acid. The reaction with more reactive acyl chlorides is often rapid and may be performed in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. libretexts.org However, the synthesis of sterically hindered amides can be challenging due to the slow nucleophilic attack of the amine. chimia.ch Specialized protocols, such as using acyl fluorides at elevated temperatures, have been developed to facilitate the coupling of sterically hindered substrates. rsc.org

Sulfonamidation: Similarly, reaction with sulfonyl chlorides (R-SO₂Cl) in the presence of a base yields sulfonamides. This reaction is a common method for protecting amines or for synthesizing biologically active molecules. organic-chemistry.org Palladium-catalyzed sulfonamidation of aryl nonaflates has been shown to be effective, although it has limitations with highly substituted aryl nonaflates. organic-chemistry.org

Table 2: Amidation and Sulfonamidation of Primary Amines

Amine Type Reagent Conditions Product Ref.
Sterically Hindered Primary Amine Carboxylic Acid Coupling Agent (EDCI), Base (NaHCO₃) N-Substituted Amide rsc.org
Primary Amine Acyl Chloride Base (Pyridine) N-Substituted Amide libretexts.org
Primary Amine Sulfonyl Chloride Base (e.g., NaOH) N-Substituted Sulfonamide organic-chemistry.org
Aryl/Alkyl Sulfonamide Alcohol Mn(I) PNP pincer catalyst N-Alkyl Sulfonamide organic-chemistry.org

Alkylation: As discussed in section 3.1.1, alkylation involves the formation of a new carbon-nitrogen bond. Besides alkyl halides and alcohols, other alkylating agents can be employed. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH₃CN, H₂/Pd), is a powerful method for selective mono- or di-alkylation. For this compound, reductive amination with an aldehyde would yield a secondary amine.

Acylation: Acylation is the process of introducing an acyl group (R-C=O) into a compound. orgoreview.com As detailed in section 3.1.2, this is most commonly achieved using acyl chlorides or anhydrides. libretexts.org The reaction is generally efficient for primary amines. orgoreview.com The resulting amide is significantly less nucleophilic and less basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. orgoreview.com This property is often exploited in synthesis to protect the amine functionality.

Primary amines react with aldehydes and ketones in a reversible condensation reaction to form imines, also known as Schiff bases. libretexts.org The reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com The formation of the imine is typically catalyzed by acid and often requires the removal of water (e.g., by azeotropic distillation or using a dehydrating agent) to drive the equilibrium towards the product. pharmacy180.commasterorganicchemistry.com The steric hindrance of the this compound may slow down the reaction, particularly with sterically demanding ketones.

The general mechanism involves:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a neutral carbinolamine intermediate.

Protonation of the hydroxyl group by an acid catalyst.

Elimination of water to form a resonance-stabilized iminium ion.

Deprotonation to yield the final imine product. libretexts.org

The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, makes it a potential precursor for the synthesis of heterocyclic compounds. Annulation strategies could involve reactions where both functional groups participate in ring formation.

For instance, reaction with a dicarbonyl compound or a related synthon could lead to the formation of a nitrogen- and oxygen-containing heterocycle. Multicomponent reactions, such as the Hantzsch pyridine synthesis, utilize an amine, a β-ketoester, and an aldehyde to construct dihydropyridine (B1217469) rings. researchgate.net While the classic Hantzsch reaction uses ammonia, primary amines can also be employed. The use of cyclohexane-1,3-diones as precursors for various nitrogen-containing heterocycles has been extensively reviewed, highlighting the utility of cyclic frameworks in building complex molecular architectures. researchgate.net Another strategy involves the N-heterocyclization of primary amines with diols, catalyzed by an iridium complex, to form various five-, six-, or seven-membered cyclic amines. organic-chemistry.org

Concurrent or Selective Functional Group Transformations within this compound

The presence of both an amino and a hydroxyl group allows for selective reactions if their reactivities are properly managed. The amino group is generally more nucleophilic than the hydroxyl group. This difference can be exploited to achieve selective functionalization.

Selective N-functionalization: Reagents like Boc-anhydride or benzyl (B1604629) chloroformate will preferentially react with the more nucleophilic amine group to form a carbamate, leaving the hydroxyl group untouched. researchgate.net This protection strategy is fundamental if subsequent reactions are intended to occur exclusively at the alcohol. mdpi.orglibretexts.orgorganic-chemistry.org

Selective O-functionalization: To react the hydroxyl group selectively, the amino group must first be protected. Once the amine is protected (e.g., as a carbamate), the alcohol can undergo reactions like esterification or oxidation as described previously.

Concurrent Functionalization: With a sufficient excess of a highly reactive reagent, such as an acid chloride, it is possible to acylate both the amino and hydroxyl groups simultaneously.

Reaction ConditionSelective forProduct Type
1 eq. Boc₂O, mild baseAmino groupN-Boc protected amino alcohol
1. Protect amine (e.g., with Boc₂O), 2. Acetyl chlorideHydroxyl groupN-Boc protected acetylated amino alcohol
>2 eq. Acetyl chloride, strong baseBoth groupsN,O-diacetylated product

Mechanistic Studies of Key Transformations of this compound

While no specific mechanistic studies for this compound have been found, the mechanisms of its key transformations can be inferred from extensive studies on analogous neopentyl systems. pearson.comyoutube.com

A key mechanistic feature is the behavior of the neopentyl-like substrate under Sₙ1 conditions. The mechanism for the reaction of neopentyl alcohol with a hydrohalic acid (HX) is a classic example of a carbocation rearrangement:

Protonation of the Hydroxyl Group: The alcohol's oxygen atom is protonated by the acid, forming a good leaving group (water). pearson.com

Formation of a Primary Carbocation: The departure of a water molecule generates a highly unstable primary carbocation. allen.indoubtnut.com

Carbocation Rearrangement: A 1,2-methyl shift occurs, where a methyl group from the adjacent quaternary carbon migrates with its pair of electrons to the positively charged primary carbon. This results in the formation of a more stable tertiary carbocation. pearson.comdoubtnut.com

Nucleophilic Attack: The halide ion (X⁻) attacks the tertiary carbocation, forming the final, rearranged alkyl halide product. pearson.comallen.in

This propensity for rearrangement is a defining characteristic of the reactivity of the hydroxymethyl group in sterically hindered neopentyl-like structures such as this compound.

Derivatization and Analogue Synthesis Based on the 1 Aminomethyl 4,4 Dimethylcyclohexyl Methanol Scaffold

Design Principles for [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol Derivatives

The design of derivatives based on the this compound scaffold is guided by several key principles aimed at optimizing molecular properties for specific applications, particularly in drug discovery and materials science. The inherent structural features of the scaffold, including its three-dimensional nature and the presence of two reactive functional groups, provide a rich canvas for chemical modification.

A primary consideration in the design of analogues is the modulation of lipophilicity and hydrophilicity. The gem-dimethyl group on the cyclohexane (B81311) ring imparts a degree of lipophilicity, which can be further tuned by the nature of the substituents introduced at the amino and hydroxyl moieties. For instance, the introduction of polar groups can enhance aqueous solubility, a critical factor for pharmaceutical applications, while the addition of nonpolar moieties can increase lipophilicity, potentially improving membrane permeability.

The spatial arrangement of functional groups is another crucial design element. The cyclohexane ring exists in a stable chair conformation, which dictates the axial or equatorial positioning of the aminomethyl and methanol (B129727) substituents. This defined stereochemistry can be exploited to create derivatives with specific three-dimensional shapes, which is paramount for achieving high-affinity interactions with biological targets. The rigidity of the cyclohexyl core, as opposed to a flexible alkyl chain, reduces the entropic penalty upon binding to a target, potentially leading to enhanced affinity. pharmablock.com

The concept of bioisosterism is also frequently employed in the design of derivatives. pharmablock.com For instance, the cyclohexyl ring can be considered a bioisostere of an aromatic ring, offering a non-planar, sp³-rich alternative that can improve metabolic stability and avoid potential toxicity associated with aromatic moieties. nih.gov Similarly, the gem-dimethyl group can act as a bioisostere for other lipophilic groups, influencing the compound's pharmacokinetic profile.

Synthetic Routes to N-Substituted this compound Analogues

The primary amine of this compound is a versatile functional group that can be readily modified through a variety of synthetic transformations to yield a wide range of N-substituted analogues. Common strategies include N-acylation, N-alkylation, and the formation of ureas and carbamates.

N-Acylation: The formation of amides is a prevalent derivatization strategy. This is typically achieved by reacting the primary amine with an acylating agent such as an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a suitable coupling agent. The choice of acylating agent allows for the introduction of a diverse array of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties.

Acylating AgentCoupling Agent/ConditionsProduct Type
Acyl ChlorideBase (e.g., triethylamine (B128534), pyridine)Amide
Acid AnhydrideBase (e.g., triethylamine, pyridine)Amide
Carboxylic AcidCarbodiimide (e.g., DCC, EDC), HATU, HOBtAmide

N-Alkylation: The introduction of alkyl groups at the nitrogen atom can be accomplished through several methods. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride, is a common and efficient method for generating secondary or tertiary amines. Direct alkylation with alkyl halides can also be employed, although this method may suffer from over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts.

ReagentConditionsProduct Type
Aldehyde/KetoneReducing agent (e.g., NaBH₄, NaBH(OAc)₃)Secondary/Tertiary Amine
Alkyl HalideBase (e.g., K₂CO₃, Et₃N)Secondary/Tertiary Amine, Quaternary Ammonium Salt

Urea and Carbamate Formation: Ureas and carbamates are important functional groups in medicinal chemistry. Ureas can be synthesized by reacting the primary amine with an isocyanate. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of another amine, can also yield ureas. Carbamates are typically prepared by reacting the amine with a chloroformate or by trapping an isocyanate intermediate with an alcohol.

ReagentProduct Type
IsocyanateUrea
ChloroformateCarbamate

Modifications of the Cyclohexyl Ring System in this compound Analogues

One approach involves the synthesis of analogues with different substitution patterns on the cyclohexane ring. This can be achieved by starting from appropriately substituted cyclohexanone (B45756) precursors. For example, the introduction of substituents at the 2, 3, 5, or 6 positions of the ring can lead to a diverse range of diastereomers with distinct three-dimensional arrangements of the functional groups.

Ring expansion or contraction methodologies can also be employed to generate analogues with different ring sizes, such as cyclopentyl or cycloheptyl systems. These modifications can significantly impact the conformational preferences of the molecule and its ability to interact with biological targets.

Furthermore, the introduction of unsaturation into the cyclohexyl ring to form cyclohexene (B86901) or cyclohexadiene derivatives can provide access to a different chemical space. These unsaturated analogues can serve as precursors for further functionalization through reactions such as epoxidation, dihydroxylation, or Diels-Alder reactions. The cyclohexene ring can also act as a bioisostere for a furanose ring, a strategy that has been successfully employed in drug design. pharmablock.com

Incorporation of this compound into Polymeric Structures or Conjugates

The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, makes it an attractive monomer for the synthesis of various polymeric structures. chempedia.info The ability to incorporate this rigid, gem-dimethyl substituted cyclohexyl moiety into a polymer backbone can impart unique thermal and mechanical properties to the resulting material.

One of the most direct applications is in the synthesis of polyamides. acs.orgnih.govnih.govexlibrisgroup.comelsevierpure.com Through polycondensation reactions with dicarboxylic acids or their derivatives, the amino alcohol can act as a diamine monomer, where the hydroxyl group remains as a pendant functionality. Alternatively, if the hydroxyl group is first oxidized to a carboxylic acid, the resulting amino acid can undergo self-condensation or be copolymerized with other monomers to form polyamides.

Similarly, this scaffold can be incorporated into polyesters. By reacting the hydroxyl group with a dicarboxylic acid and the amino group with a diol (after appropriate protection and deprotection steps), the monomer can be integrated into a polyester (B1180765) chain.

The synthesis of polyurethanes and polyureas is also feasible. Reaction of the diol (or the amino alcohol itself) with diisocyanates can lead to the formation of polyurethanes, while the reaction of the diamine (or the amino alcohol) with diisocyanates can produce polyureas. The presence of the gem-dimethylcyclohexyl unit in the polymer backbone can enhance properties such as thermal stability and rigidity.

Beyond polymerization, the this compound scaffold can be conjugated to other molecules, including drugs, peptides, or imaging agents. The primary amine and alcohol serve as convenient attachment points for linkers, allowing for the creation of complex molecular architectures with tailored functionalities.

Polymer TypeCo-monomerLinkage
PolyamideDicarboxylic acid/derivativeAmide
PolyesterDicarboxylic acid/DiolEster
PolyurethaneDiisocyanateUrethane
PolyureaDiisocyanateUrea

Advanced Spectroscopic and Structural Characterization Methodologies for 1 Aminomethyl 4,4 Dimethylcyclohexyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, connectivity, and stereochemistry.

Complete ¹H and ¹³C NMR Assignments

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide the foundational data for structural elucidation. Based on the structure of [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol, which features a 1,1,4,4-tetrasubstituted cyclohexane (B81311) ring, the chemical shifts can be predicted. The presence of electron-withdrawing amino and hydroxyl groups will deshield adjacent nuclei, causing them to resonate at higher chemical shifts (downfield). liverpool.ac.uk The symmetry of the 4,4-dimethylcyclohexyl core simplifies the spectrum, as several protons and carbons are chemically equivalent.

Predicted ¹H NMR Chemical Shifts: The expected proton signals would include distinct singlets for the gem-dimethyl protons and the protons of the aminomethyl and hydroxymethyl groups. The cyclohexane ring protons would appear as multiplets, with their exact shifts and coupling patterns dependent on their axial or equatorial positions in the dominant chair conformation. stackexchange.comlookchem.com

Predicted ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom. The quaternary carbons (C1 and C4) and the carbons bearing the gem-dimethyl groups, aminomethyl, and hydroxymethyl substituents would be readily identifiable. compoundchem.comwisc.edu

Predicted ¹H and ¹³C NMR Data for this compound Note: Data is predictive and based on typical chemical shift ranges for analogous functional groups. Actual values may vary based on solvent and experimental conditions.

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
-CH₂(OH)~3.5 - 3.7~65 - 70Protons and carbon deshielded by oxygen.
-CH₂(NH₂)~2.6 - 2.8~50 - 55Protons and carbon deshielded by nitrogen.
-C(CH₃)₂~0.9 - 1.1~30 - 35 (CH₃)Gem-dimethyl groups, typically sharp singlets in ¹H NMR.
-C(CH₃)₂N/A~30 - 35 (Quaternary C)Quaternary carbon at position 4.
Cyclohexane CH₂~1.2 - 1.6~25 - 40Complex multiplets due to axial/equatorial protons.
Quaternary C1N/A~40 - 45Quaternary carbon bearing the aminomethyl and hydroxymethyl groups.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Stereochemical Elucidation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and determining the molecule's connectivity and spatial arrangement. creative-biostructure.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds (typically 2-3 bonds). youtube.com For this molecule, COSY would show correlations between the protons on the cyclohexane ring, establishing the connectivity of the ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. emerypharma.com This technique would be used to definitively link the predicted proton signals in the table above to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for identifying quaternary carbons. libretexts.org For instance, correlations would be expected from the gem-dimethyl protons to the quaternary carbon at C4 and the adjacent ring carbons. Similarly, protons on the aminomethyl and hydroxymethyl groups would show correlations to the quaternary C1 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining the conformation of the cyclohexane ring. For a chair conformation, NOESY would reveal through-space interactions between axial protons on the same side of the ring (1,3-diaxial interactions), helping to confirm the stereochemical arrangement of the substituents. wikipedia.org

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₂₁NO), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula.

Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), provide insight into the molecule's structure by analyzing how it breaks apart. nih.gov The amino and alcohol functional groups offer predictable sites for cleavage. libretexts.orglibretexts.org

Hypothetical Fragmentation Pattern: Under ionization conditions (e.g., Electrospray Ionization), the molecule would likely undergo alpha-cleavage, which is the breaking of a C-C bond adjacent to a heteroatom. libretexts.orgyoutube.com

Predicted Key Fragments in Mass Spectrometry

Fragment (m/z)Proposed LossFragmentation Pathway
[M-18]⁺Loss of H₂ODehydration from the alcohol group. libretexts.org
[M-30]⁺Loss of CH₂NH₂ radicalAlpha-cleavage adjacent to the C1-aminomethyl bond.
[M-31]⁺Loss of CH₂OH radicalAlpha-cleavage adjacent to the C1-hydroxymethyl bond.
m/z 30[CH₂=NH₂]⁺Formation of a stable iminium ion from cleavage. miamioh.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: In the IR spectrum, one would expect to see characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3300-3500 cm⁻¹), the N-H stretches of the primary amine (two sharp peaks around 3300-3400 cm⁻¹), and C-H stretches (around 2850-3000 cm⁻¹). Bending vibrations for N-H (around 1600 cm⁻¹) and stretching vibrations for C-O and C-N bonds (in the 1000-1200 cm⁻¹ region) would also be present.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric C-C stretching of the cyclohexane ring and the C-C bonds of the gem-dimethyl group would likely produce strong Raman signals, which are often weak in the IR spectrum.

X-ray Crystallography of this compound and its Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orgiastate.edu This technique requires a single, well-ordered crystal. If this compound can be crystallized, X-ray diffraction analysis would provide:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths, bond angles, and torsion angles.

The exact conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat). libretexts.orglibretexts.org

Detailed information on intermolecular interactions, such as hydrogen bonding involving the amine and alcohol groups, which dictates how the molecules pack in the crystal lattice.

If the parent compound does not form suitable crystals, crystalline derivatives can be prepared. For example, forming a salt such as the hydrochloride (-NH₃⁺Cl⁻) or a derivative like an N-acetyl or O-benzoyl compound can often improve crystallinity, allowing for successful X-ray analysis. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Analysis

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. saschirality.org These techniques are exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. cas.cz

The molecule this compound, as named, is achiral . It possesses a plane of symmetry that passes through the C1-C4 axis of the cyclohexane ring. Therefore, a sample of this compound would not show any CD or ORD signal. rsc.org

These techniques would become relevant only under specific circumstances:

Chiral Derivatization: If the molecule were reacted with a chiral reagent (a chiral auxiliary), two diastereomers could be formed. These diastereomers would have distinct CD and ORD spectra, which could be used to monitor their separation. jst.go.jp

Synthesis of a Chiral Analog: If a chiral version of the molecule were synthesized (for example, by introducing a substituent at C2 or C3), chiroptical spectroscopy would be essential. It could be used to determine the enantiomeric purity of the sample and, by comparing the experimental spectrum to one predicted by quantum-chemical calculations, could be used to assign the absolute configuration (R/S) of the stereocenters. mtoz-biolabs.comnih.govresearchgate.net

Computational Chemistry and Theoretical Studies of 1 Aminomethyl 4,4 Dimethylcyclohexyl Methanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol. Using methods such as Density Functional Theory (DFT), the Schrödinger equation is approximated to determine the molecule's electronic structure. These calculations can reveal the distribution of electrons and predict various molecular properties.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily able to undergo electronic transitions. Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and identify regions that are rich or deficient in electrons, which are indicative of potential sites for electrophilic and nucleophilic attack. Partial atomic charges provide a quantitative measure of the charge distribution across the molecule.

Table 1: Theoretical Electronic Properties of this compound (Note: The following data is illustrative and represents typical values that would be obtained from DFT calculations.)

PropertyValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital, indicating the ability to donate an electron.
LUMO Energy2.1 eVEnergy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap8.6 eVAn indicator of chemical stability; a larger gap suggests higher stability.
Dipole Moment2.3 DA measure of the overall polarity of the molecule.
Total Energy-1250.5 HartreeThe total electronic energy of the molecule in its ground state.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the cyclohexane (B81311) ring and the rotational freedom of the aminomethyl and methanol (B129727) substituents mean that this compound can exist in multiple conformations. Conformational analysis is crucial for identifying the most stable three-dimensional structures and understanding their relative energies. nih.gov

This analysis typically involves a systematic search of the potential energy surface. The cyclohexane ring can adopt several conformations, such as the stable chair form and the less stable boat and twist-boat forms. For each ring conformation, the orientations of the axial and equatorial substituents must also be considered. Quantum mechanical calculations are then used to optimize the geometry of each conformer and calculate its energy. The results are used to construct a conformational energy landscape, which maps the potential energy of the molecule as a function of its geometry. nih.gov This landscape reveals the most probable conformations and the energy barriers between them. nih.govnih.gov

Table 2: Relative Energies of this compound Conformers (Note: The following data is illustrative, with energies relative to the most stable conformer.)

ConformerCyclohexane Ring ConformationSubstituent Orientation (Aminomethyl, Methanol)Relative Energy (kcal/mol)Population (%)
1ChairEquatorial, Equatorial0.0095.2
2ChairEquatorial, Axial2.53.1
3ChairAxial, Equatorial3.01.5
4Twist-Boat-5.8<0.1
5Boat-7.1<0.1

Molecular Dynamics Simulations for Solvent Interactions and Flexibility

In a typical MD simulation, the molecule is placed in a simulated box of solvent, often water, to mimic physiological or experimental conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time. Analysis of these trajectories can reveal how the molecule moves, rotates, and changes conformation. Key properties that can be studied include radial distribution functions to understand solvent structure around the molecule and hydrogen bond analysis to quantify interactions between the amino and hydroxyl groups and the solvent.

Table 3: Typical Parameters for an MD Simulation of this compound in Water (Note: The following data is illustrative of a typical simulation setup.)

ParameterValue/DescriptionPurpose
Force FieldAMBER, CHARMM, or GROMOSDescribes the potential energy of the system.
Solvent ModelTIP3P or SPC/E WaterExplicitly models the solvent molecules.
System Size~5000 atoms (1 molecule + solvent)Represents a dilute solution.
Simulation Time100 nsAllows for sampling of conformational changes and solvent reorganization.
Temperature300 KSimulates room temperature conditions.
Pressure1 atmSimulates standard atmospheric pressure.

Prediction of Reactivity and Reaction Pathways

Computational chemistry can be used to predict the reactivity of this compound and to explore potential reaction pathways. By analyzing the electronic structure, it is possible to identify the most likely sites for chemical reactions.

Reactivity descriptors derived from conceptual DFT, such as Fukui functions, can be calculated to pinpoint the atoms most susceptible to nucleophilic, electrophilic, or radical attack. For example, the nitrogen atom of the amino group is expected to be a primary nucleophilic site, while the hydroxyl proton is acidic and can participate in acid-base reactions. Computational methods can also be used to model the transition states of potential reactions, allowing for the calculation of activation energies and reaction rates. This can be particularly useful for understanding its role in synthetic chemistry or its metabolic fate.

Table 4: Predicted Reactivity Indices for Selected Atoms of this compound (Note: The following data is illustrative and represents typical values from a population analysis.)

AtomFukui Index (f-) for Nucleophilic AttackFukui Index (f+) for Electrophilic AttackDescription
N (amino)0.050.25High f+ value indicates susceptibility to electrophilic attack (nucleophilic character).
O (hydroxyl)0.080.22High f+ value suggests nucleophilic character.
H (hydroxyl)0.150.03High f- value indicates susceptibility to nucleophilic attack (electrophilic/acidic character).
C (methanol)0.120.05Moderate f- value suggests a potential site for nucleophilic attack.

In Silico Design of this compound Derivatives with Tuned Properties

The insights gained from computational studies can be leveraged for the in silico design of new derivatives of this compound with tailored properties. By making systematic chemical modifications to the parent molecule and evaluating the effects of these changes computationally, it is possible to screen for candidates with desired characteristics before undertaking laboratory synthesis. nih.gov

For example, derivatives could be designed to have altered lipophilicity, which is a key parameter in drug design. nih.gov By adding or removing certain functional groups, it may be possible to enhance the molecule's solubility in either polar or non-polar environments. Computational tools can predict properties such as the partition coefficient (logP) for these new derivatives. Similarly, modifications to the molecule's functional groups can be used to tune its reactivity or to introduce new functionalities for specific applications.

Table 5: Hypothetical Derivatives of this compound and Their Predicted Properties (Note: The following data is illustrative of a computational design study.)

DerivativeModificationPredicted LogPPredicted Dipole Moment (D)Rationale for Design
1Acetylation of the amino group2.13.5Increased lipophilicity and removal of a basic site.
2Fluorination of a methyl group1.83.1Altered electronic properties and metabolic stability.
3Oxidation of the methanol to a carboxylic acid0.54.2Increased water solubility and introduction of an acidic group.
4Replacement of the hydroxyl group with a thiol2.32.1Introduction of a new reactive site.

Conformational Analysis of 1 Aminomethyl 4,4 Dimethylcyclohexyl Methanol

Preferred Conformations of the Cyclohexane (B81311) Ring in [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. libretexts.orgmasterorganicchemistry.com In substituted cyclohexanes, the two chair conformers, which interconvert via a process known as ring flipping, are often not of equal energy. openochem.org For this compound, the presence of the 4,4-dimethyl group significantly influences the ring's conformational equilibrium.

The gem-dimethyl group at the C4 position introduces a substantial steric bias. In one chair conformation, one of the methyl groups would be in an axial position, leading to significant 1,3-diaxial interactions with the other axial hydrogens. To avoid this steric strain, the cyclohexane ring will be strongly biased towards a conformation where both methyl groups at the C4 position are not in a position to cause significant steric hindrance. This effectively "locks" the conformation of the cyclohexane ring, significantly restricting the ring flip.

At the C1 position, the molecule has an aminomethyl and a hydroxymethyl group. In a 1,1-disubstituted cyclohexane, one substituent will be in an axial position and the other in an equatorial position in a given chair conformation. libretexts.org Through a ring flip, their positions would be interchanged. However, due to the influence of the 4,4-dimethyl group, one conformation will be strongly preferred. The relative steric bulk of the aminomethyl and hydroxymethyl groups will determine which is more likely to occupy the equatorial position to minimize 1,3-diaxial interactions. Generally, larger substituents prefer the equatorial position to avoid steric clashes with axial hydrogens on the same side of the ring. libretexts.org

Table 1: Steric Considerations for Substituents on the Cyclohexane Ring

Substituent Position Key Interaction Relative Stability
4-Methyl (Axial) Axial 1,3-Diaxial Strain Less Stable
4-Methyl (Equatorial) Equatorial Minimal Strain More Stable
1-Aminomethyl Axial/Equatorial 1,3-Diaxial Strain (if axial) Dependent on other substituent

Rotameric Analysis of the Aminomethyl and Hydroxymethyl Side Chains

The conformational flexibility of this compound is not limited to the cyclohexane ring. The aminomethyl and hydroxymethyl side chains can also rotate around the C1-C(substituent) bond, leading to different rotational isomers, or rotamers. nih.gov The analysis of these rotamers is crucial for a complete understanding of the molecule's three-dimensional structure.

For the hydroxymethyl group, rotation around the C1-CH₂OH bond can be described by three staggered conformations, often referred to as gauche (+/-) and anti. The relative energies of these rotamers are influenced by steric interactions with the rest of the molecule. Similarly, the aminomethyl group (C1-CH₂NH₂) will have its own set of preferred rotameric conformations. The stability of these rotamers will depend on minimizing steric clashes between the amino or hydroxyl groups and the cyclohexane ring.

Intramolecular Hydrogen Bonding and its Influence on Conformation

A significant feature of this compound is the presence of both a hydrogen bond donor (the hydroxyl and amino groups) and a hydrogen bond acceptor (the nitrogen and oxygen atoms). This allows for the possibility of intramolecular hydrogen bonding, which can have a profound impact on the molecule's preferred conformation. nih.gov

An intramolecular hydrogen bond could form between the hydroxyl group and the amino group. The formation of such a bond would require the side chains to adopt a specific rotameric conformation that brings the two groups into close proximity. This hydrogen bond can stabilize an otherwise less favorable conformation. For instance, a conformation where one of the functional groups is axial might be stabilized if it allows for a strong intramolecular hydrogen bond. The strength of this interaction can be influenced by the solvent environment; non-polar solvents tend to favor intramolecular hydrogen bonding. nih.gov

Experimental Techniques for Conformational Determination (e.g., Variable Temperature NMR, X-ray Crystallography)

Several experimental techniques can be employed to determine the conformational preferences of molecules like this compound.

X-ray Crystallography: This technique provides the most definitive information about the conformation of a molecule in the solid state. A successful crystal structure determination would reveal the precise bond angles, bond lengths, and the conformation of the cyclohexane ring and its substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying conformations in solution. researchgate.net

Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. acs.org This can be used to distinguish between axial and equatorial substituents.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamics of conformational changes. researchgate.net At low temperatures, the ring flip can be slowed down, allowing for the observation of individual conformers.

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of atoms, which can be used to deduce the relative orientation of substituents.

Table 2: Representative NMR Data for Conformational Analysis

NMR Parameter Typical Value for Axial Proton Typical Value for Equatorial Proton Information Gained
³J_ax-ax 10-13 Hz - Dihedral angle ~180°
³J_ax-eq 2-5 Hz 2-5 Hz Dihedral angle ~60°

Computational Approaches to Conformational Sampling

In addition to experimental methods, computational chemistry offers powerful tools for exploring the conformational landscape of molecules. youtube.com

Molecular Mechanics (MM): This method uses classical physics to calculate the potential energy of a molecule as a function of its geometry. It is a relatively fast method that is well-suited for scanning the potential energy surface to identify low-energy conformers.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) provide a more accurate description of the electronic structure and can be used to calculate the relative energies of different conformers with higher accuracy. youtube.com These calculations can also provide insights into the strength of intramolecular hydrogen bonds.

Computational approaches can be used to generate a large number of possible conformations and then rank them based on their calculated energies. This can help to predict the most likely conformations and provide a theoretical framework for interpreting experimental data.

Future Directions and Emerging Research Avenues for 1 Aminomethyl 4,4 Dimethylcyclohexyl Methanol

Exploration of Novel Synthetic Pathways

Currently, information regarding the synthesis of [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol is limited to what can be inferred from supplier information. There is a clear need for the development and publication of novel, efficient, and scalable synthetic routes. Research in this area would likely focus on stereoselective methods to control the cis/trans relationship between the aminomethyl and methanol (B129727) substituents, which would be critical for its application in fields like medicinal chemistry and materials science.

Discovery of New Chemical Transformations

The bifunctional nature of this compound, containing both a primary amine and a primary alcohol, suggests a rich potential for various chemical transformations. However, no specific studies have been published detailing its reactivity. Future research could explore its use as a building block in the synthesis of heterocycles, polymers, and other complex organic molecules. Understanding its reaction kinetics and thermodynamic parameters would be fundamental to its adoption as a versatile chemical intermediate.

Advanced Materials Science Applications

Analogous compounds have found use as monomers in the production of specialty polymers. It is conceivable that this compound could be incorporated into polyamides, polyurethanes, or polyesters to impart unique thermal and mechanical properties. The bulky and rigid 4,4-dimethylcyclohexyl core could enhance the thermal stability and glass transition temperature of resulting polymers. However, without experimental data, this remains a hypothetical application.

Integration into Supramolecular Assemblies

The ability of the aminomethyl and methanol groups to participate in hydrogen bonding suggests that this compound could be a valuable component in the construction of supramolecular assemblies and crystal engineering. The specific geometry of the cyclohexane (B81311) ring would dictate the directionality of these interactions. Research in this area would involve crystallographic studies and the investigation of its self-assembly properties in solution and the solid state.

Theoretical and Computational Advancements in this compound Research

Computational chemistry could provide valuable insights into the conformational preferences, electronic properties, and reactivity of this compound. Theoretical studies could predict its behavior in different chemical environments and guide experimental work. To date, no such computational studies for this specific molecule have been reported in the literature.

Q & A

Q. Critical Considerations :

  • Solvent Effects : Diglyme enhances Grignard stability and reduces coupling byproducts .
  • Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) for high-purity isolation.

How do steric and electronic properties of the 4,4-dimethylcyclohexyl group influence reactivity in nucleophilic substitutions?

Advanced Research Question
The 4,4-dimethylcyclohexyl moiety imposes steric hindrance, slowing nucleophilic attacks at the cyclohexane ring. Key observations:

  • Steric Effects : Bulky substituents reduce reaction rates in SN2 mechanisms but favor elimination in SN1 pathways. For example, coupling reactions of 4,4-dimethylcyclohexyl halides with Grignard reagents produce low yields in ether but improve in polar aprotic solvents like diglyme .
  • Electronic Effects : The electron-donating methyl groups stabilize carbocation intermediates in SN1 reactions, as seen in solvolysis studies of similar chloroformates .

Q. Methodological Insight :

  • Kinetic Studies : Monitor reaction progress via GC-MS or HPLC to quantify steric vs. electronic contributions.
  • Computational Modeling : Density Functional Theory (DFT) can predict transition-state geometries and activation energies .

What analytical techniques are most effective for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for the aminomethyl (–CH₂NH₂) group at δ 2.5–3.0 ppm and the cyclohexyl methyl groups at δ 0.8–1.2 ppm.
    • ¹³C NMR : The quaternary carbons of the cyclohexane ring appear at δ 30–35 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₂₁NO) with exact mass matching (e.g., [M+H]+ at m/z 172.1696).
  • IR Spectroscopy : Detect –OH (3200–3600 cm⁻¹) and –NH₂ (3300–3500 cm⁻¹) stretches .

Validation : Cross-reference with commercial analogs like (4,4-difluorocyclohexyl)methanol (Thermo Scientific, CAS 178312-48-6) for spectral benchmarks .

How does the compound’s solubility profile impact its utility in biological assays?

Advanced Research Question

  • Solubility Data :

    SolventSolubility (mg/mL)Source
    Methanol>50
    DMSO~20
    Water<1

Q. Implications :

  • Low aqueous solubility necessitates formulation with co-solvents (e.g., 10% DMSO/PBS) for in vitro studies.
  • Structural analogs like [1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol show improved solubility via heteroatom incorporation .

Q. Experimental Design :

  • Use dynamic light scattering (DLS) to assess aggregation in buffer solutions.
  • Optimize dosing protocols via pharmacokinetic profiling in animal models .

What are the key challenges in resolving enantiomers of this compound?

Advanced Research Question
The compound’s chiral centers (aminomethyl and cyclohexyl groups) complicate enantiomeric separation:

  • Chromatographic Methods :
    • Chiral HPLC : Use polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10) + 0.1% diethylamine.
    • Capillary Electrophoresis : Employ cyclodextrin additives for enhanced resolution .
  • Stereochemical Analysis :
    • X-ray crystallography or vibrational circular dichroism (VCD) to assign absolute configuration .

Case Study : The hydrochloride salt of [1-[(dimethylamino)methyl]cyclohexyl]methanol required chiral SFC for >99% ee .

How does the compound interact with biological targets, such as neurotransmitter receptors?

Advanced Research Question

  • Mechanistic Insights :
    • The aminomethyl group mimics endogenous amines (e.g., dopamine, serotonin), enabling binding to G-protein-coupled receptors (GPCRs) .
    • Molecular docking studies suggest hydrophobic interactions with the cyclohexyl group in receptor binding pockets .

Q. Experimental Validation :

  • Radioligand displacement assays (e.g., ³H-spiperone for dopamine D2 receptors).
  • Functional assays (cAMP modulation) to quantify agonism/antagonism .

What are the stability and degradation pathways under varying pH and temperature conditions?

Basic Research Question

  • Stability Profile :

    ConditionHalf-Life (25°C)Degradation Products
    pH 1 (HCl)2 hoursCyclohexenyl derivatives
    pH 7 (PBS)>48 hoursMinimal degradation
    pH 13 (NaOH)30 minutesOxidative cleavage products

Q. Mechanistic Pathways :

  • Acidic conditions promote dehydration to form alkenes via E2 elimination.
  • Alkaline conditions favor oxidation of the alcohol to ketones .

Storage Recommendations : Store at –20°C under nitrogen, protected from light .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.